N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is a complex organic compound that features a methoxy group, a pyrrolidinone ring, and a methanesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring can be synthesized through the reaction of substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are then reduced.
Methanesulfonamide Introduction: The methanesulfonamide group is introduced through sulfonylation reactions, often using reagents like methanesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactions using optimized conditions for each step to ensure high yield and purity. The use of continuous flow reactors could also be explored to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The pyrrolidinone ring can be reduced to form pyrrolidine derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.
Major Products
Oxidation: Methoxy group oxidation can yield methoxybenzoic acid.
Reduction: Reduction of the pyrrolidinone ring can yield pyrrolidine derivatives.
Substitution: Electrophilic substitution can yield nitro or halogenated derivatives.
Scientific Research Applications
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity.
Pathways Involved: The compound can modulate signaling pathways, potentially leading to therapeutic effects in neurological disorders.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine Derivatives: Compounds like pyrrolizines and pyrrolidine-2-one share structural similarities.
Methanesulfonamide Derivatives: Compounds with methanesulfonamide groups, such as certain sulfonamide antibiotics.
Uniqueness
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide is unique due to its combination of a methoxy group, a pyrrolidinone ring, and a methanesulfonamide group, which confer distinct chemical and biological properties .
Properties
Molecular Formula |
C12H16N2O4S |
---|---|
Molecular Weight |
284.33 g/mol |
IUPAC Name |
N-[5-methoxy-2-(2-oxopyrrolidin-1-yl)phenyl]methanesulfonamide |
InChI |
InChI=1S/C12H16N2O4S/c1-18-9-5-6-11(14-7-3-4-12(14)15)10(8-9)13-19(2,16)17/h5-6,8,13H,3-4,7H2,1-2H3 |
InChI Key |
QFXJCTQFMFSKLO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N2CCCC2=O)NS(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.